molecular formula C20H23N3O4S B2586073 2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide CAS No. 921915-87-9

2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B2586073
CAS No.: 921915-87-9
M. Wt: 401.48
InChI Key: BRKFREKMVWBMKB-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a sulfamoyl phenyl group linked to a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The sulfamoyl group is a hallmark of sulfonamide drugs, often associated with enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase). While detailed physicochemical or pharmacological data for this specific compound are absent in the provided evidence, its structural features suggest utility in medicinal chemistry for targeting proteins or enzymes requiring planar heterocyclic recognition .

Properties

IUPAC Name

2-methyl-N-[4-[(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-13(2)20(25)21-15-5-8-17(9-6-15)28(26,27)22-16-7-10-18-14(12-16)4-11-19(24)23(18)3/h5-10,12-13,22H,4,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKFREKMVWBMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps. One common approach is the condensation of 2-methylpropanamide with 4-aminobenzenesulfonamide, followed by cyclization with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the phenyl or quinoline rings .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential as a pharmaceutical agent due to its structural similarities with known bioactive molecules. Here are some key applications:

1. Anticancer Activity
Research has indicated that compounds similar to 2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide exhibit anticancer properties. For instance, derivatives of tetrahydroquinoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The sulfamoyl group may enhance the compound's interaction with biological targets involved in cancer progression .

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related compounds demonstrate that modifications in the sulfamoyl moiety can lead to enhanced antibacterial effects against Gram-positive bacteria, including resistant strains. This opens avenues for developing new antibiotics based on this scaffold .

3. Neurological Disorders
Given the tetrahydroquinoline core's association with neuroprotective effects, this compound may have applications in treating neurological disorders such as Alzheimer's disease. Research indicates that similar compounds can modulate gamma-secretase activity, leading to alterations in amyloid-beta peptide production, a key factor in Alzheimer's pathology .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in various therapeutic contexts:

StudyFocusFindings
Vorberg et al. (2016)Antimicrobial ActivityIdentified potent antibacterial activity against resistant strains using related sulfamoyl derivatives .
Computer-Aided Drug Design (2013)Drug DiscoveryHighlighted the use of computational methods to optimize lead compounds for PPARγ ligands, relevant for metabolic disorders .
PubChem DatabaseStructural InsightsProvided detailed molecular information and bioactivity data supporting further research into this compound's therapeutic potential .

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the natural substrate. These interactions can disrupt biological pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following compounds share core motifs (propanamide, sulfamoyl phenyl) but differ in substituents, influencing their properties:

Table 1: Comparative Analysis of Structural Analogues
Compound Name Molecular Formula Molecular Weight Substituent Groups Yield (%) Color Elemental Analysis (C/H/N/S %)
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C24H23N5O5S 493.53 Pyridin-2-yl, dioxoisoindolinyl 83 Yellowish white Calc: 58.59/4.81/14.32/6.69; Found: 58.41/4.70/14.19/6.50
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide Not provided Not provided Pyrimidin-2-yl, dioxoisoindolinyl 76 Not reported Not reported
Propanamide, 2-bromo-2-methyl-N-[(4-methylphenyl)sulfonyl]-N-2-propynyl C14H16BrNO3S 358.256 Bromo, methylphenylsulfonyl, propynyl Not reported Not reported Not reported
Key Observations:

Core Structure : All compounds share a propanamide backbone and sulfamoyl phenyl group, critical for interactions with biological targets.

Substituent Variations: The target compound employs a tetrahydroquinolin ring, which may enhance binding to hydrophobic pockets due to partial saturation. Pyridine/pyrimidine derivatives (Table 1, rows 1–2) feature aromatic nitrogen heterocycles, favoring π-π stacking or hydrogen bonding with polar residues. The bromo-methylphenyl compound (Table 1, row 3) introduces a bromine atom, increasing molecular weight (358.256 vs.

Synthesis Efficiency : Yields for pyridine/pyrimidine analogues (83% and 76%) suggest feasible synthetic routes, though the target compound’s yield remains unreported .

Elemental Analysis : Close alignment of calculated and found values for the pyridine analogue (Table 1, row 1) indicates high purity, a benchmark for reliable bioactivity data .

Implications of Structural Differences

  • Pharmacokinetics: The tetrahydroquinolin moiety in the target compound may improve blood-brain barrier penetration compared to pyridine/pyrimidine systems due to increased lipophilicity. Bromine in the third analogue (Table 1, row 3) could enhance electrophilicity, making it a candidate for covalent inhibitor design .
  • Biological Activity: Sulfamoyl groups are common in antimicrobials; the tetrahydroquinolin variant might target bacterial topoisomerases, while pyridine/pyrimidine analogues could inhibit kinases or proteases .
  • Stability: The dioxoisoindolinyl group (Table 1, rows 1–2) may confer susceptibility to hydrolysis, whereas the tetrahydroquinolin system’s saturation could enhance metabolic stability .

Biological Activity

The compound 2-methyl-N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is a derivative of the tetrahydroquinoline class known for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C18H22N2O3S
  • Molecular Weight: 354.44 g/mol

Biological Activity Overview

Research has indicated that compounds within the tetrahydroquinoline class exhibit various biological activities, including:

  • Anticancer Activity: Many derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Certain structural analogs demonstrate effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects: Compounds have been reported to modulate inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases: Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways that regulate growth and apoptosis.
  • Modulation of Apoptotic Pathways: The compound may induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.
  • Interaction with DNA: Some derivatives interact with DNA or RNA, leading to disruptions in replication or transcription processes.

Anticancer Activity

A study conducted on a series of tetrahydroquinoline derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily through the induction of apoptosis mediated by mitochondrial pathways .

Antimicrobial Properties

Research published in MDPI highlighted the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The study noted that modifications at the phenyl ring significantly enhanced antibacterial efficacy .

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduces pro-inflammatory cytokines

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